molecular formula C17H25FN2O2 B2842533 2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide CAS No. 954076-17-6

2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2842533
CAS No.: 954076-17-6
M. Wt: 308.397
InChI Key: OTYCOBRMNGHLFU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 2-fluorophenoxy group and a 1-isopropylpiperidin-4-ylmethyl substituent.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-13(2)20-9-7-14(8-10-20)11-19-17(21)12-22-16-6-4-3-5-15(16)18/h3-6,13-14H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYCOBRMNGHLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.

    Piperidine Derivative Preparation: Separately, 1-isopropylpiperidine is synthesized through the alkylation of piperidine with isopropyl halide.

    Coupling Reaction: The final step involves the coupling of 2-(2-fluorophenoxy)acetyl chloride with 1-isopropylpiperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenoxy Acetamide Derivatives

Compounds sharing the phenoxy-acetamide backbone exhibit diverse pharmacological activities depending on substituent patterns:

Key Examples:

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (): Structure: Incorporates a biphenyl group and an indole-ethyl chain. Comparison: The biphenyl group may enhance π-π stacking interactions with receptors, while the indole moiety could modulate CNS penetration .

2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide (): Structure: Features a bicyclic terpene-derived substituent (e.g., borneol). Activity: Demonstrated anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Comparison: The bulky bicyclic group may reduce metabolic clearance compared to the target compound’s piperidine group .

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (): Structure: Methoxy group instead of fluorine, with a 2-phenylethyl-piperidine substituent. Activity: Structural data suggest CNS-targeted applications (e.g., opioid receptor modulation).

Structural Comparison Table:
Compound Name Phenoxy Substituent Amide Substituent Key Pharmacological Inference
Target Compound 2-Fluoro 1-Isopropylpiperidin-4-ylmethyl Anti-inflammatory/CNS
N-(Indol-3-yl-ethyl)-fluoro-biphenyl-propanamide () 2-Fluoro-biphenyl Indole-ethyl Anti-inflammatory
Borneol-linked acetamide () Varied phenoxy Bicyclo[2.2.1]heptane Analgesic/antipyretic
Methoxy-phenyl-piperidine acetamide () Methoxy 2-Phenylethyl-piperidine CNS modulation

Piperidine-Modified Acetamides

The piperidine ring is a common motif in bioactive compounds, influencing solubility and target engagement:

DFL20656 ():

  • Structure : Contains a tetrahydrofuran-linked piperidine and imidazole groups.
  • Activity : B1 receptor antagonist; highlights the role of heterocycles in receptor specificity.
  • Comparison : The target compound’s isopropyl group may enhance lipophilicity over DFL20656’s polar tetrahydrofuran .

N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide ():

  • Structure : Bicyclic system with tetrazole.
  • Activity : Tetrazole groups often improve metabolic stability and hydrogen bonding.
  • Comparison : The absence of tetrazole in the target compound may reduce polarity but increase blood-brain barrier penetration .

Fluorinated Acetamides

Fluorine substitution is critical for bioactivity:

  • Compounds: (E)-2-(5-Fluoro-indolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Activity score: 5.797). Fluorine at position 5 on indole correlates with higher activity compared to methyl or amino groups .
  • Target Compound: Fluorine at the ortho-phenoxy position likely enhances stability and aryl hydrocarbon receptor (AhR) binding compared to non-fluorinated analogs.

Biological Activity

2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a piperidine moiety , which contribute to its unique pharmacological properties. The fluorine atom enhances lipophilicity, potentially improving interactions with biological targets compared to other halogenated analogs.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H25FN2O2
Molecular Weight304.39 g/mol
CAS Number954076-17-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Fluorophenoxy Intermediate :
    • React 2-fluorophenol with an acylating agent to produce 2-(2-fluorophenoxy)acetyl chloride.
  • Preparation of Piperidine Derivative :
    • Synthesize 1-isopropylpiperidine through alkylation of piperidine with isopropyl halide.
  • Coupling Reaction :
    • Combine the fluorophenoxy intermediate with the piperidine derivative in the presence of a base (e.g., triethylamine) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets are crucial for its therapeutic potential.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antagonistic Activity : Potential inhibition of certain G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
  • Agonistic Activity : Some studies suggest partial agonism at specific targets, indicating a dual functional profile.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Ghrelin Receptor Interaction :
    • In vitro studies have shown that derivatives similar to this compound can act as ligands for the ghrelin receptor, influencing metabolic pathways and appetite regulation .
  • Selectivity Profiles :
    • Comparative analyses demonstrate that the fluorinated analogs possess distinct selectivity profiles against various receptors, which could lead to fewer side effects compared to non-fluorinated compounds .
  • Therapeutic Applications :
    • Investigations into neurological disorders have highlighted the potential use of this compound in developing treatments targeting specific GPCRs involved in mood regulation and cognitive functions .

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as coupling 1-isopropylpiperidin-4-ylmethylamine with 2-(2-fluorophenoxy)acetic acid derivatives. Key steps include:

  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ 7.2–6.8 ppm for fluorophenoxy protons) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+: 337.18) .

Q. How can researchers validate the compound’s stability under different storage conditions?

  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Key findings : The compound is stable in lyophilized form at -20°C but degrades in aqueous solutions (pH <5 or >9) via hydrolysis of the acetamide bond .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the compound’s interaction with metabotropic glutamate receptors (mGluRs)?

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-LY341495 for mGluR2/3) in HEK293 cells expressing human mGluR2. IC50_{50} values should be calculated using nonlinear regression .
  • Functional studies : Measure cAMP inhibition in cells pretreated with forskolin to assess antagonist potency. Recent data show submicromolar IC50_{50} (0.3–0.7 µM) for mGluR2 .

Q. How can structural modifications improve target selectivity while minimizing off-target effects?

  • SAR analysis : Replace the isopropyl group on the piperidine ring with cyclopropyl to enhance lipophilicity (logP reduction from 2.8 to 2.2) and improve blood-brain barrier penetration .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins Cerep) to identify unintended interactions (e.g., weak inhibition of serotonin receptors at 10 µM) .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

  • In silico modeling : Apply tools like SwissADME to predict bioavailability (oral: 65%, CNS penetration: high). Key parameters include topological polar surface area (TPSA: 55 Ų) and P-glycoprotein substrate likelihood .
  • MD simulations : Simulate binding to mGluR2’s Venus flytrap domain to identify critical hydrogen bonds (e.g., acetamide oxygen with Arg271) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across different assay systems?

  • Case study : IC50_{50} values for mGluR2 inhibition vary between 0.3 µM (cAMP assay) and 1.2 µM (calcium flux assay). Resolve by:
    • Standardizing assay buffers (e.g., Hanks’ balanced salt solution vs. DMEM).
    • Validating cell line receptor density via qPCR .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Internal controls : Include a reference compound (e.g., LY341495) in each experiment.
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls .

Analytical and Structural Characterization

Q. What advanced techniques confirm the compound’s stereochemical purity?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .
  • Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and DFT-simulated spectra .

Q. How does the fluorophenoxy moiety influence spectroscopic properties?

  • 19^{19}F NMR : A single peak at δ -115 ppm (CDCl3) confirms the absence of positional isomers .
  • IR spectroscopy : Stretch frequencies at 1680 cm1^{-1} (C=O) and 1240 cm1^{-1} (C-F) validate functional group integrity .

Methodological Resources

Parameter Value Source
Molecular Weight337.37 g/mol
logP2.8 (Predicted)
Aqueous Solubility12 µg/mL (pH 7.4)
Plasma Protein Binding89% (Human, in vitro)

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